4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiophene Groups: The thiophene groups can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Oxidation of the Thiophene Ring: The thiophene ring can be oxidized to the 1,1-dioxide form using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halogenated benzamides
Scientific Research Applications
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence, through interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: shares similarities with other benzamide derivatives and thiophene-containing compounds.
N-(3-methylthiophen-2-yl)-4-butoxybenzamide: Similar structure but lacks the dioxidotetrahydrothiophenyl group.
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but lacks the 3-methylthiophen-2-ylmethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications. The presence of both thiophene and benzamide moieties allows for diverse reactivity and potential for modification, making it a versatile compound in research and industrial contexts.
Properties
Molecular Formula |
C21H27NO4S2 |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H27NO4S2/c1-3-4-11-26-19-7-5-17(6-8-19)21(23)22(14-20-16(2)9-12-27-20)18-10-13-28(24,25)15-18/h5-9,12,18H,3-4,10-11,13-15H2,1-2H3 |
InChI Key |
TWOLMGTYITXOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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